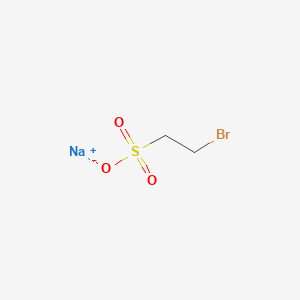

Sodium 2-bromoethanesulfonate

Vue d'ensemble

Description

Sodium 2-bromoethanesulfonate is a compound that has been studied for its potential in various chemical syntheses. It is a versatile reagent that can be used to create a wide range of heterocyclic compounds, which are of significant interest in pharmaceutical chemistry due to their biological activities. The compound has been utilized in the synthesis of 6- and 7-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, by reacting with 1,2-/1,3-aminoalcohols . Additionally, it has been used to synthesize sodium-2-(N-hexadecyl) amino ethyl sulfonate, a compound with potential application properties .

Synthesis Analysis

The synthesis of sodium 2-bromoethanesulfonate derivatives has been explored in several studies. For instance, sodium-2-(N-hexadecyl) amino ethyl sulfonate was synthesized from hexadecyl amine and sodium 2-bromoethyl sulfonate under optimized conditions, achieving a high yield and purity . The synthesis of 2-(2-Aminoethanesulfonic sodium salts)-4,6-dichloro-1,3,5-triazine from cyanuric chloride and taurine also demonstrates the reactivity of sodium 2-bromoethanesulfonate derivatives in nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of bromoethyl sulfonium salts, closely related to sodium 2-bromoethanesulfonate, has been analyzed using experimental and theoretical charge density studies. These studies have provided insights into the stereochemistry and electron density topology of the sulfonium group, which is crucial for understanding the reactivity of these molecules .

Chemical Reactions Analysis

Sodium 2-bromoethanesulfonate and its derivatives participate in a variety of chemical reactions. For example, bromoethyl sulfonium salts have been used as annulation agents to form heterocyclic compounds with good-to-excellent yields . The reactivity of 2-bromoethanesulfonyl bromide, a related compound, with tricyclic compounds has been studied, revealing a radical mechanism for the addition reactions and subsequent transformations to vinyl sulfones .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium 2-bromoethanesulfonate derivatives are influenced by their molecular structure. The charge density analysis of bromoethyl sulfonium salts has shown that the hydrogen atoms on the carbon atom bound to sulfur are more acidic, which affects the molecule's reactivity . The water solubility of sodium 2-mercaptoethanesulfonate, another derivative, is enhanced due to its sulfonate group, which is beneficial for its potential use as a prodrug . The crystal structure of sodium 2-mercaptoethanesulfonate monohydrate has been determined, revealing a distorted octahedral coordination geometry around the sodium ion, which is important for understanding its solubility and reactivity .

Applications De Recherche Scientifique

Application 1: Inhibition of Methanogenesis in Biomethanation Process

- Scientific Field : Environmental Microbiology

- Summary of the Application : Sodium 2-bromoethanesulfonate (BES) is used as an inhibitor of methanogenesis to investigate competing reactions like homoacetogenesis in mixed cultures . It is used in the biomethanation process of hydrogen, which is a part of the Power to Gas (P2G) technology that stores surplus electricity from renewable energies as a combustible gas .

- Methods of Application or Experimental Procedures : Anaerobic granules from a wastewater treatment plant, a hydrogenotrophic enrichment culture, and pure cultures of Methanococcus maripaludis and Methanobacterium formicicum were incubated under H2/CO2 headspace in the presence or absence of BES. The turnover of H2, CO2, CH4, formate, and acetate was analyzed .

- Results or Outcomes : Anaerobic granules produced the highest amount of formate after 24 hours of incubation in the presence of BES. Treating the enrichment culture with BES led to the accumulation of formate. M. maripaludis produced more formate than M. formicicum when treated with BES. The non-inhibited methanogenic communities produced small amounts of formate whereas the pure cultures did not. The highest amount of acetate was produced by the anaerobic granules concomitantly with formate consumption .

Application 2: Inhibition of Bacterial Growth

- Scientific Field : Microbiology

- Summary of the Application : Sodium 2-bromoethanesulfonate is used to investigate the effect of BES on the inhibition of bacterial growth .

- Methods of Application or Experimental Procedures : BES is added to bacterial cultures and the growth rates are monitored over time .

- Results or Outcomes : The addition of BES to bacterial cultures results in a decrease in bacterial growth rates, indicating that BES has an inhibitory effect on bacterial growth .

Application 3: Synthesis of Sulfoethylated Polysulfones

- Scientific Field : Polymer Chemistry

- Summary of the Application : Sodium 2-bromoethanesulfonate reacts with lithium sulfinated polysulfones (PSU) to yield sulfoethylated PSU .

- Methods of Application or Experimental Procedures : BES is reacted with lithium sulfinated polysulfones under suitable reaction conditions to yield sulfoethylated PSU .

- Results or Outcomes : The reaction of BES with lithium sulfinated polysulfones results in the formation of sulfoethylated PSU, a modified form of polysulfones with potential applications in various fields .

Application 4: Inhibition of Methanogenesis in Hydrogenotrophic Cultures

- Scientific Field : Microbiology

- Summary of the Application : Sodium 2-bromoethanesulfonate (BES) is used as an inhibitor of methanogenesis to investigate competing reactions like homoacetogenesis in hydrogenotrophic cultures .

- Methods of Application or Experimental Procedures : Anaerobic granules from a wastewater treatment plant, a hydrogenotrophic enrichment culture, and pure cultures of Methanococcus maripaludis and Methanobacterium formicicum were incubated under H2/CO2 headspace in the presence or absence of BES, and the turnover of H2, CO2, CH4, formate and acetate was analyzed .

- Results or Outcomes : The highest amount of formate was produced by the anaerobic granules after 24 hours of incubation in the presence of BES. Treating the enrichment culture with BES led to the accumulation of formate .

Application 5: Isolation of Resistant Methanosarcina Mutants

- Scientific Field : Microbiology

- Summary of the Application : Sodium 2-bromoethanesulfonate (BES) is used as a selective agent for isolating resistant Methanosarcina mutants .

- Methods of Application or Experimental Procedures : A single exposure to 24 μM BES was sufficient to produce cultures resistant to 240 μM BES .

- Results or Outcomes : BES resistance was heritable and not the result of inactivation or decomposition of BES. BES resistance acquired on one methanogenic substrate was retained when cells were grown on a different methanogenic substrate .

Safety And Hazards

Sodium 2-bromoethanesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

Propriétés

IUPAC Name |

sodium;2-bromoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO3S.Na/c3-1-2-7(4,5)6;/h1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFOAHXBHLWKNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26978-65-4 (Parent) | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4063379 | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-bromoethanesulfonate | |

CAS RN |

4263-52-9 | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanesulfonic acid, 2-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-bromoethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)